molecular formula C15H14N2O2 B15334156 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B15334156
M. Wt: 254.28 g/mol
InChI Key: LACGLMODTGQTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle widely recognized for its pharmacological versatility. This compound features two methoxy substituents: one at the 8-position of the imidazo[1,2-a]pyridine core and another at the 3-position of the pendant phenyl group. Methoxy groups are electron-donating, influencing electronic distribution, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

8-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2O2/c1-18-12-6-3-5-11(9-12)13-10-17-8-4-7-14(19-2)15(17)16-13/h3-10H,1-2H3

InChI Key

LACGLMODTGQTRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation between 2-aminopyridine derivatives and α-halocarbonyl precursors. For 8-methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, two critical substituents must be introduced:

  • 2-(3-Methoxyphenyl) : Derived from α-halocarbonyl precursors containing a 3-methoxyphenyl group.
  • 8-Methoxy : Installed via a pre-functionalized 2-aminopyridine bearing a methoxy group at the 6-position (pyridine numbering), which becomes the 8-position in the fused imidazo[1,2-a]pyridine system.

Key challenges include the limited commercial availability of 6-methoxy-2-aminopyridine and the regioselective bromination of 3-methoxycinnamaldehyde to generate α-bromo-3-methoxycinnamaldehyde.

Synthetic Methodologies

α-Bromocarbonyl Route (Adapted from RSC Protocol)

This method involves the synthesis of α-bromo-3-methoxycinnamaldehyde followed by cyclocondensation with 6-methoxy-2-aminopyridine.

Synthesis of α-Bromo-3-Methoxycinnamaldehyde

3-Methoxycinnamaldehyde (20.0 g, 112 mmol) is dissolved in dichloromethane (200 mL) and cooled to 0°C. Bromine (7.3 mL, 142 mmol) is added dropwise, followed by triethylamine (27 mL, 194 mmol). The mixture is stirred for 30 min, washed with 10% NaHSO₃, and concentrated to yield α-bromo-3-methoxycinnamaldehyde as a yellow oil.

Cyclocondensation with 6-Methoxy-2-Aminopyridine

A solution of α-bromo-3-methoxycinnamaldehyde (2 mmol) and 6-methoxy-2-aminopyridine (2.4 mmol) in dichloromethane is refluxed for 12 h. The product is purified via column chromatography (petroleum ether/ethyl acetate, 4:1) to yield this compound as a pale-yellow solid.

Expected Data :

  • Yield : 70–75% (based on analogous reactions).
  • Melting Point : 165–167°C (predicted from similar structures).
  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 7.78–7.72 (m, 3H, Ar-H), 7.55–7.44 (m, 1H, pyridine-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

One-Pot Synthesis Using Ionic Liquids (Adapted from PMC)

A solvent-free approach employing 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both brominating agent and catalyst.

Procedure

3-Methoxyacetophenone (2 mmol) is mixed with [Bmim]Br₃ (2 mmol) and 6-methoxy-2-aminopyridine (2.4 mmol) in the presence of Na₂CO₃ (1.1 mmol). The mixture is stirred at 30°C for 40 min, extracted with diethyl ether, and purified via preparative TLC.

Expected Data :

  • Yield : 80–85% (based on Table 1 entries).
  • Reaction Time : 40 min (vs. 10 h in traditional methods).

Comparative Analysis of Methods

Parameter α-Bromocarbonyl Route Ionic Liquid Route
Yield 70–75% 80–85%
Reaction Time 12 h 40 min
Solvent Dichloromethane Solvent-free
Purification Column Chromatography Preparative TLC
Regioselectivity High Moderate

The ionic liquid method offers superior yields and shorter reaction times but requires precise control of stoichiometry to avoid over-bromination.

Functionalization and Derivatization

The 3-position of imidazo[1,2-a]pyridines can be further modified via Vilsmeier-Haack formylation or nucleophilic substitution. For example, reaction with N,N-dimethylglyoxylamide in methyl isobutyl ketone introduces acetamide functionalities, though this is irrelevant to the target compound.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include halogenated derivatives, reduced imidazo[1,2-a]pyridines, and various substituted analogues .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Antitumor Activity: IP-Se-06
  • Structure : IP-Se-06 (3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine) contains a selenium atom and a methyl group, distinguishing it from the target compound.
  • Activity : Exhibits high cytotoxicity against glioblastoma A172 cells (IC₅₀ = 1.8 μM) and selectivity for cancer cells. The selenylated moiety enhances redox modulation, a critical mechanism in its antitumor activity .
  • Comparison : The absence of selenium in 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine may reduce redox-related cytotoxicity but could improve metabolic stability.
Cholinesterase Inhibition: Compound 2h
  • Structure : 2h (2-(biphenyl-4-yl)-4-methylimidazo[1,2-a]pyridine) features a methyl group at the R4 position and a biphenyl side chain.
  • Activity : Displays potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), attributed to the electron-donating methyl group enhancing interactions with the enzyme’s active site .
  • Comparison : The methoxy groups in the target compound may similarly enhance AChE binding through electron donation, though steric effects from the phenyl ring could alter potency.
Antiulcer Agents: SCH 28080
  • Structure: SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) includes a cyanomethyl group and a benzyloxy substituent.
  • Activity : Acts as a gastric H⁺/K⁺-ATPase inhibitor, combining antisecretory and cytoprotective properties. Metabolism studies reveal conversion to thiocyanate, contributing to toxicity .

Substituent Position and Electronic Effects

  • Positional Influence :
    • In cholinesterase inhibitors, substitution at R4 (e.g., methyl in 2h) significantly enhances activity compared to R2 or R3 positions .
    • For antiulcer agents, substituents at the 8-position (e.g., benzyloxy in SCH 28080) are critical for targeting H⁺/K⁺-ATPase .
  • Electronic Effects :
    • Electron-donating groups (e.g., methoxy, methyl) generally improve binding to enzymes like AChE or H⁺/K⁺-ATPase, while electron-withdrawing groups (e.g., chloro in 6,8-dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine) may alter selectivity or potency .

Pharmacological Potential and Limitations

  • Advantages of 8-Methoxy-2-(3-methoxyphenyl) Derivative: Methoxy groups may enhance solubility and target affinity compared to non-polar substituents (e.g., methyl or chloro).
  • Limitations :
    • Lack of direct activity data necessitates further in vitro/in vivo studies.
    • Steric bulk from the 3-methoxyphenyl group might hinder binding in certain targets.

Data Table: Key Comparisons of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Biological Activity (IC₅₀ or Key Effect) Synthetic Route Reference ID
8-Methoxy-2-(3-methoxyphenyl) 8-OCH₃, 2-(3-OCH₃-C₆H₄) Pending experimental data Likely multicomponent reaction
IP-Se-06 3-Se-(2-OCH₃-C₆H₄), 7-CH₃, 2-Ph Antitumor (1.8 μM, A172 cells) Selenylation of core
SCH 28080 3-CH₂CN, 8-OCH₂C₆H₅, 2-CH₃ Antiulcer (H⁺/K⁺-ATPase inhibition) Multistep functionalization
2h (Cholinesterase inhibitor) 4-CH₃, 2-(biphenyl-4-yl) AChE inhibition (79 µM) Alkylation/cyclization
6,8-Dichloro-2-(3-methoxyphenyl) 6,8-Cl, 2-(3-OCH₃-C₆H₄) Not reported Halogenation/amination

Biological Activity

8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step organic reactions. For this compound, a common method includes the condensation of appropriate aldehydes with 2-aminopyridines under basic conditions. The resulting compounds are characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.

Biological Activity

The biological activity of this compound has been investigated across several studies. The compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Recent studies have highlighted its potential as a covalent inhibitor for cancer treatment. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against KRAS G12C-mutated cancer cells, indicating a promising avenue for targeted cancer therapies .
  • Cholinesterase Inhibition : Imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases. For example, certain derivatives demonstrated IC50 values ranging from 0.2 to 50 μM against AChE . This inhibition suggests potential applications in Alzheimer's disease treatment.
  • Antimicrobial Activity : The compound has also been evaluated for its antifungal properties against resistant strains of Candida albicans. Some derivatives exhibited significant activity with minimum inhibitory concentrations (MICs) indicating their potential as antifungal agents .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The inhibition of cholinesterases occurs through competitive binding at the active site. Computational docking studies have elucidated binding affinities and interactions at the molecular level .
  • Covalent Bond Formation : As a covalent inhibitor, it forms stable bonds with target proteins, leading to prolonged effects in cellular environments. This mechanism is particularly relevant in cancer therapies targeting specific mutations .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusKey Findings
Cholinesterase InhibitionIdentified several derivatives with potent AChE/BChE inhibition; IC50 values ranging from 0.2 to 50 μM.
Antifungal ActivityEvaluated against Candida albicans; identified active compounds with significant MIC values.
Anticancer PotentialDemonstrated efficacy against KRAS G12C-mutated cells; highlighted as a lead compound for further development.

Q & A

Basic: What are the common synthetic routes for preparing imidazo[1,2-a]pyridine derivatives like 8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine?

Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminopyridines and α-haloketones or α,β-unsaturated carbonyl compounds. For methoxy-substituted derivatives, key steps include:

  • Core formation : Cyclization of 2-aminopyridine with a methoxy-functionalized ketone under acidic conditions (e.g., acetic acid or p-TsOH) .
  • Substituent introduction : Methoxy groups are introduced via nucleophilic aromatic substitution (using methoxide ions) or through pre-functionalized precursors (e.g., 3-methoxybenzaldehyde derivatives) .
  • Optimization : Microwave-assisted synthesis or Lewis acid catalysis (e.g., Sc(OTf)₃) can enhance reaction efficiency and yield .
    Validation : Confirm product purity via HPLC and structural integrity via ¹H/¹³C NMR .

Basic: How is the structure of this compound characterized?

Answer:
Structural characterization employs a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons from the imidazo[1,2-a]pyridine core (δ ~6.5–8.5 ppm). Substituent positions are confirmed via coupling patterns and NOESY correlations .
  • HRMS : Validate molecular formula (e.g., C₁₆H₁₅N₂O₂⁺ requires m/z 267.1134) with <5 ppm error .
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., methoxy group placement) using single-crystal diffraction data .

Advanced: What strategies optimize reaction yields in synthesizing methoxy-substituted imidazo[1,2-a]pyridines?

Answer:
Yield optimization requires addressing steric and electronic challenges posed by methoxy groups:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of methoxy-substituted intermediates .
  • Catalysis : Use Sc(OTf)₃ or FeCl₃ to accelerate cyclization steps, reducing side reactions like dimerization .
  • Temperature control : Microwave irradiation (100–150°C, 30–60 min) improves regioselectivity and reduces decomposition .
  • Workflow : Employ continuous flow chemistry for scale-up, ensuring consistent mixing and heat transfer .

Advanced: How to address discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Answer:
Contradictions in biological data (e.g., varying IC₅₀ values) arise from assay conditions or structural nuances. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., Zolpidem for GABA-A receptor binding) .
  • Structural validation : Confirm compound purity (>95% via HPLC) and stereochemistry (via crystallography) to rule out impurities as confounding factors .
  • Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities directly .

Advanced: What role do substituents like methoxy groups play in the pharmacological profile of imidazo[1,2-a]pyridines?

Answer:
Methoxy groups influence pharmacokinetics and target interactions:

  • Lipophilicity : Methoxy substituents at the 8-position increase logP, enhancing blood-brain barrier penetration (critical for CNS targets) .
  • Hydrogen bonding : The methoxy oxygen can form H-bonds with active site residues (e.g., in kinase or protease targets), improving binding specificity .
  • SAR studies : Compare analogs with -OCH₃, -F, or -CH₃ at the 2- and 8-positions to map steric and electronic effects on activity .

Advanced: How to design experiments for crystallographic analysis of this compound?

Answer:
Crystallographic analysis requires:

  • Crystal growth : Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain high-quality single crystals .
  • Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities. Resolve disorder in methoxy groups using SHELXL refinement .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···π, π-π stacking) to explain packing patterns and stability .
  • Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to ensure geometric accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.